

2-Amino-4-nitrobenzonitrile CAS number lookup

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Compound of Interest

Compound Name: 2-Amino-4-nitrobenzonitrile

Cat. No.: B1279174

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Technical Guide: 2-Amino-4-nitrobenzonitrile

CAS Number: 87376-25-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-nitrobenzonitrile is a substituted aromatic compound with the chemical formula $C_7H_5N_3O_2$. Its structure incorporates an amino group, a nitro group, and a nitrile moiety on a benzene ring, making it a versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, safety information, a plausible synthetic route, and predicted spectroscopic data.

Physicochemical and Spectroscopic Data

Quantitative experimental data for **2-Amino-4-nitrobenzonitrile** is not extensively available in public literature. The following tables summarize available and predicted data to serve as a reference for researchers.

Physical and Chemical Properties

Property	Value	Source/Reference
CAS Number	87376-25-8	--INVALID-LINK--
Molecular Formula	C ₇ H ₅ N ₃ O ₂	--INVALID-LINK--
Molecular Weight	163.13 g/mol	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Melting Point	158-163 °C	--INVALID-LINK--[1]
Boiling Point	414.1 °C at 760 mmHg	--INVALID-LINK--
Solubility	While specific data is unavailable, it is expected to be soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in polar protic solvents like methanol and ethanol, with poor solubility in water, similar to other nitrobenzonitriles.	Inferred from related compounds

Predicted Spectroscopic Data

Detailed experimental spectra for **2-Amino-4-nitrobenzonitrile** are not readily available. The following data is predicted based on the analysis of its functional groups and comparison with structurally similar compounds.

Technique	Predicted Data
^1H NMR	Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The amino protons ($-\text{NH}_2$) would likely appear as a broad singlet between δ 5.0-6.0 ppm.
^{13}C NMR	Aromatic carbons are expected between δ 110-150 ppm. The nitrile carbon ($\text{C}\equiv\text{N}$) is anticipated around δ 115-120 ppm.
IR (Infrared)	- N-H stretching (primary amine): 3300-3500 cm^{-1} (likely two bands) - $\text{C}\equiv\text{N}$ stretching (nitrile): 2210-2230 cm^{-1} - N-O stretching (nitro group): 1475-1550 cm^{-1} (asymmetric) and 1290-1360 cm^{-1} (symmetric)[2] - Aromatic C=C stretching: 1580-1620 cm^{-1}
Mass Spectrometry (MS)	Expected molecular ion peak $[\text{M}]^+$ at $m/z = 163$. Fragmentation may involve the loss of NO_2 , CN , or HCN .

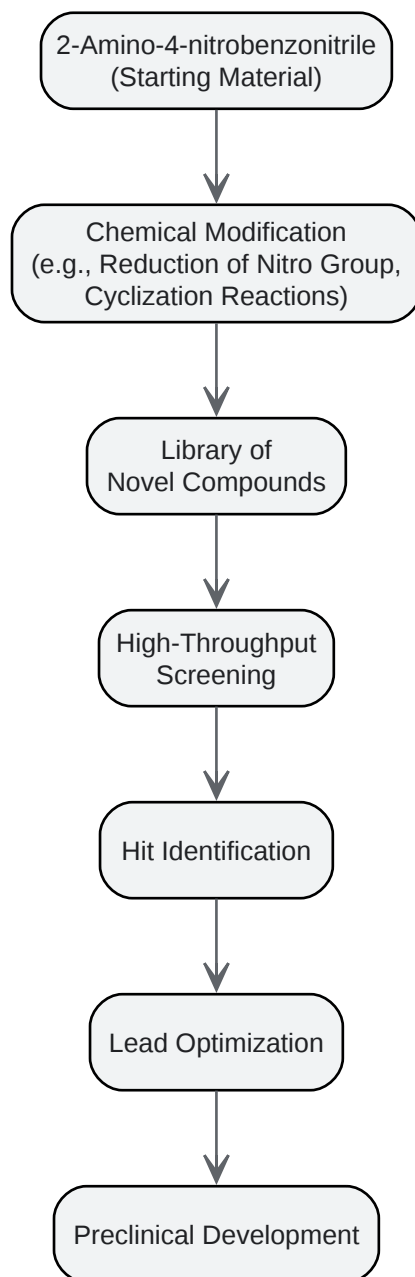
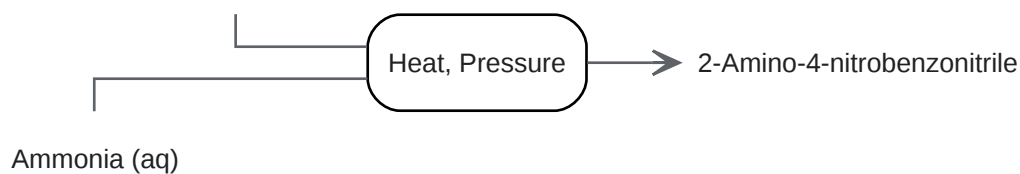
Experimental Protocols

Plausible Synthetic Route: Amination of 2-Chloro-4-nitrobenzonitrile

A common method for the synthesis of aminobenzonitriles is the nucleophilic aromatic substitution of a halogenated precursor. The following is a plausible experimental protocol for the synthesis of **2-Amino-4-nitrobenzonitrile** from 2-chloro-4-nitrobenzonitrile.

Reaction Scheme:

2-Chloro-4-nitrobenzonitrile

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References

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